![molecular formula C25H25N5O3 B2770897 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide CAS No. 1357729-99-7](/img/structure/B2770897.png)
2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring attached to a benzylpiperidinyl group and a thioacetamide group. The molecular weight of the compound is 443.507.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the available resources, similar compounds have been synthesized and evaluated for their anti-tubercular activity .科学的研究の応用
Anticancer Activity
The compound “N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide” (also known as “2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide”) has shown promise as an anticancer agent. Researchers have designed and synthesized a series of derivatives based on this scaffold to target the epidermal growth factor receptor (EGFR) . These compounds were evaluated for their cytotoxic activities against various cancer cell lines, including lung adenocarcinoma (A549), cervical cancer (HeLa), colorectal cancer (SW480), and liver cancer (HepG2). Notably, some derivatives exhibited potent anticancer effects against EGFR-overexpressing cancer cells, suggesting their potential as EGFR inhibitors.
Low Toxicity to Normal Cells
The same compound series demonstrated weak cytotoxic effects on normal liver cells (HL7702), indicating low toxicity to healthy tissues. Among these derivatives, 1-ethyl-N-(furan-2-ylmethyl)-5-{2-[[2-(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy}-2-methyl-1H-indole-3-carboxamide (compound 6p) stood out as the most potent anticancer agent . Its favorable toxicity profile suggests a potential therapeutic window for cancer treatment.
Molecular Docking and EGFR Interaction
Researchers explored the binding interaction of compound 6p with EGFR using molecular docking studies. This analysis provides insights into the compound’s mode of action and its potential as an EGFR inhibitor . Understanding the molecular interactions can guide further drug development efforts.
General Significance
The novel indole scaffold, represented by these compounds, holds promise for investigating new anticancer agents targeting EGFR. By combining computational modeling, synthesis, and biological evaluation, researchers aim to develop effective therapies with minimal side effects .
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-17-5-2-6-19(15-17)22-28-25(33-29-22)21-8-3-11-26-23(21)30-12-9-18(10-13-30)24(31)27-16-20-7-4-14-32-20/h2-8,11,14-15,18H,9-10,12-13,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGQOUXTYQXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。